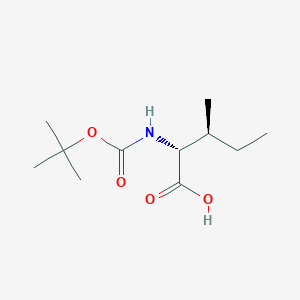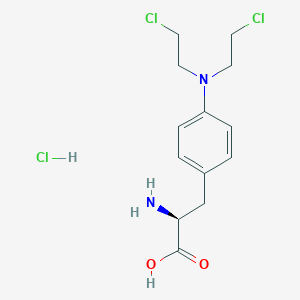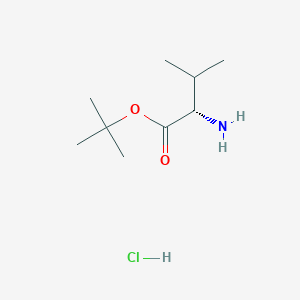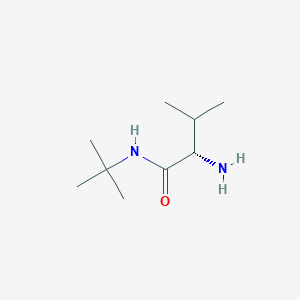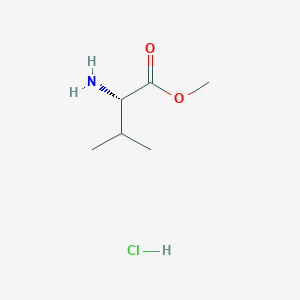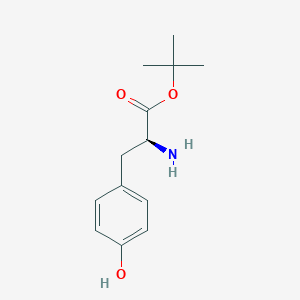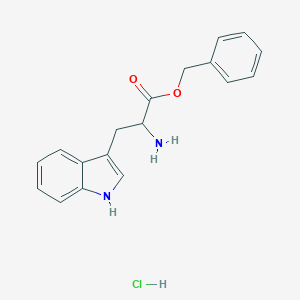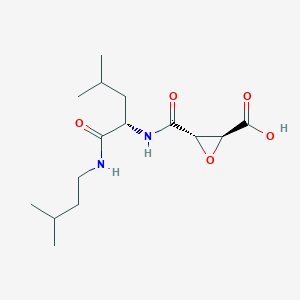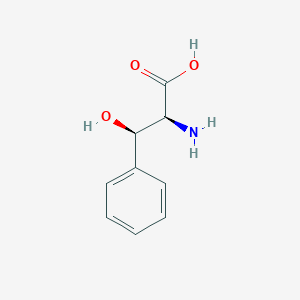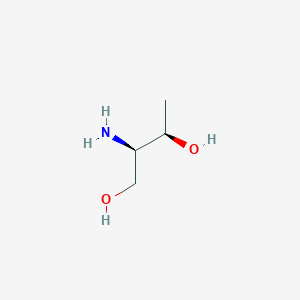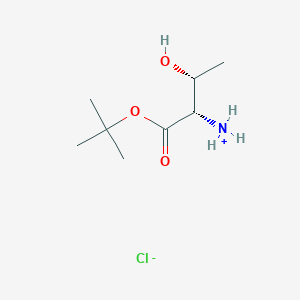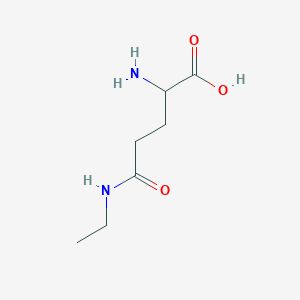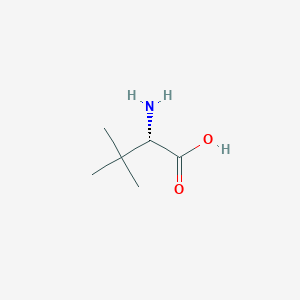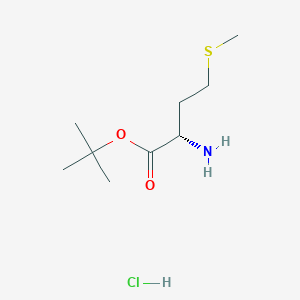
(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C9H20ClNO2S and a molecular weight of 241.78 g/mol. It is closely related to “Methyl 2-amino-4-(methylthio)butanoate hydrochloride”, which has a CAS Number of 16118-36-8 .
Molecular Structure Analysis
The InChI code for the related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” has a molecular weight of 199.7 and a boiling point of 110-117°C . It is a solid at room temperature and should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds
One application involves the synthesis of enantiomerically pure compounds. For instance, a method was developed for preparing enantiomers of tert-butyl(methyl)phenylsilane, involving the reaction with racemic tert-butyl(methyl)phenylsilyl chloride and (R)-(−)-2-amino-1-butanol to give a hydrochloride. This process highlights the compound's role in producing stereochemically pure substances, essential for various chemical and pharmaceutical applications (P. Jankowski et al., 1999).
Advanced Material Synthesis
Another research dimension is the synthesis of advanced materials. For example, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline demonstrated the use of the compound in creating amino acids with distinct conformational preferences. These amino acids were incorporated into model peptides for sensitive applications in 19F NMR, suggesting their utility in probes and medicinal chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2014).
Chemical Transformations and Derivatives
The compound's derivatives have been explored for their potential in chemical transformations. (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide synthesis from methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride highlights its utility in creating structurally complex molecules, showcasing the versatility of this compound in organic synthesis (Zhou Yawen, 2004).
Biochemical Studies
In biochemical contexts, derivatives of (S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride have been used to study metabolic processes. For example, research on organic acids and stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon utilized tert-butyldimethylsiyl derivatives for gas chromatography and mass spectrometry analysis. This illustrates the compound's importance in understanding biochemical pathways and microbial metabolism (A. Rimbault et al., 1993).
Safety And Hazards
The safety information for “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQROCWHZGZBJ-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521339 |
Source


|
| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride | |
CAS RN |
91183-71-0 |
Source


|
| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

